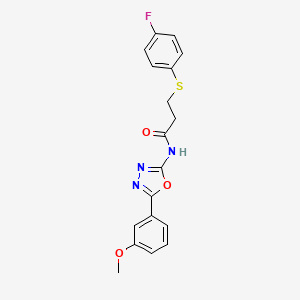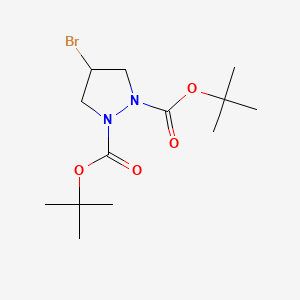
2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. Unfortunately, specific information for “2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide” is not available .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of similar compounds involves reactions such as amide coupling and aromatic substitution .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These techniques provide information about the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. Information on the specific chemical reactions of “2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide” is not available .Physical And Chemical Properties Analysis
Physical and chemical properties include solubility, melting point, boiling point, and reactivity. Unfortunately, specific information for “2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide” is not available .Scientific Research Applications
- Design and Synthesis : Researchers have designed and synthesized derivatives of 2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide. These compounds were screened for their in vitro cytotoxic activity against human cancer cell lines, including MCF-7 and MDA-MBA-231 .
- Results : Several derivatives displayed broad-spectrum anticancer activity, surpassing the reference drug gefitinib. Notably, compounds 6, 10f, 10d, and 10a exhibited potent activity against MCF-7 cells, while 10e, 10d, 7, and 10c showed better activity against MDA-MBA-231 cells .
- Mechanism : Molecular docking simulations revealed their binding affinities to EGFR kinase and tubulin binding sites, providing insights into their mode of action .
Anticancer Activity
Mechanism of Action
Target of Action
The primary target of 2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide is the vesicular trafficking between the endoplasmic reticulum and the Golgi apparatus . This process is crucial for the transport of proteins and lipids between these two organelles, which is essential for cellular function.
Mode of Action
This compound acts as a cell-permeable, reversible inhibitor of vesicular trafficking . It inhibits exocytosis with an IC50 of approximately 20 μM . It rapidly releases Arf1 from Golgi membranes, a mechanism of action similar to brefeldin A .
Biochemical Pathways
The inhibition of vesicular trafficking affects various biochemical pathways. By inhibiting exocytosis, the compound disrupts the normal transport of proteins and lipids between the endoplasmic reticulum and the Golgi apparatus . This can have downstream effects on various cellular processes, including protein synthesis and secretion, lipid metabolism, and cell signaling.
Pharmacokinetics
It is known to be soluble in dmso to 100 mm and in ethanol to 25 mm . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of vesicular trafficking by 2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide can have various molecular and cellular effects. For example, it can disrupt the normal function of the endoplasmic reticulum and the Golgi apparatus, affecting protein synthesis and secretion, lipid metabolism, and cell signaling .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S/c19-13-8-6-12(7-9-13)17(23)21-18-14(16(20)22)10-15(24-18)11-4-2-1-3-5-11/h1-10H,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESNSXPJCQQSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzamido)-5-phenylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2787420.png)

![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2787425.png)


![N-(2-methoxyethyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2787431.png)



![1-{[2-Chloro-5-(piperidine-1-sulfonyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2787438.png)
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/no-structure.png)
